molecular formula C15H16ClNO2 B1398575 Benzylaminophenylacetic acid hydrochloride CAS No. 1290901-33-5

Benzylaminophenylacetic acid hydrochloride

Cat. No. B1398575
M. Wt: 277.74 g/mol
InChI Key: HDHRXLXHIIEVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylaminophenylacetic acid hydrochloride, also known as benzyl APAA HCl, is a synthetic organic compound with the molecular formula C15H16ClNO21. It is a compound that has been used in various chemical reactions231.



Synthesis Analysis

The synthesis of Benzylaminophenylacetic acid hydrochloride is not explicitly mentioned in the literature. However, the synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia4. Another method could be the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel4. More research is needed to confirm the exact synthesis process for Benzylaminophenylacetic acid hydrochloride.



Molecular Structure Analysis

The molecular structure of Benzylaminophenylacetic acid hydrochloride is represented by the formula C15H16ClNO21. The molecular weight of this compound is 277.74 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving Benzylaminophenylacetic acid hydrochloride are not explicitly mentioned in the literature. However, similar compounds like benzylamine have been involved in various chemical reactions5. More research is needed to understand the specific chemical reactions of Benzylaminophenylacetic acid hydrochloride.



Physical And Chemical Properties Analysis

The physical and chemical properties of Benzylaminophenylacetic acid hydrochloride are not explicitly mentioned in the literature. However, similar compounds like benzylamine are colorless liquids which fume in moist air7. More research is needed to understand the specific physical and chemical properties of Benzylaminophenylacetic acid hydrochloride.


Safety And Hazards

The safety and hazards of Benzylaminophenylacetic acid hydrochloride are not explicitly mentioned in the literature. However, similar compounds like hydrochloric acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause respiratory irritation89. More research is needed to understand the specific safety and hazards of Benzylaminophenylacetic acid hydrochloride.


Future Directions

The future directions of Benzylaminophenylacetic acid hydrochloride are not explicitly mentioned in the literature. However, advances in drug delivery systems could potentially impact the use of this compound10. More research is needed to understand the specific future directions of Benzylaminophenylacetic acid hydrochloride.


Please note that this information is based on the available literature and further research is needed for a more comprehensive understanding of Benzylaminophenylacetic acid hydrochloride.


properties

IUPAC Name

2-(benzylamino)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10,14,16H,11H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHRXLXHIIEVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylaminophenylacetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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